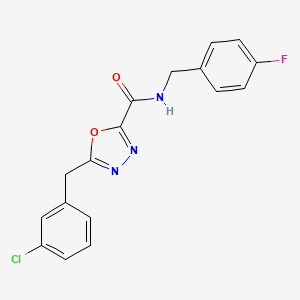
2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of iodine and two methyl groups attached to the pyridine ring, along with two cyano groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile typically involves the introduction of iodine and cyano groups onto a pyridine ring. One common method involves the nucleophilic substitution of halogen atoms by cyanide ions. For example, starting from 2-halopyridines that already contain a nitrile group at the 3 position, a second cyano group can be introduced by nucleophilic substitution using metal cyanides such as potassium cyanide (KCN) or copper cyanide (CuCN) under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The cyano groups can be involved in oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and metal cyanides (e.g., KCN, CuCN) are commonly used.
Cyclization: Catalysts and specific reaction conditions, such as elevated temperatures and the presence of acids or bases, are often required.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while cyclization reactions can produce various fused heterocyclic compounds .
Scientific Research Applications
2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Photodynamic Therapy: The compound and its derivatives are explored for use in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation.
Mechanism of Action
The mechanism of action of 2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile depends on its specific application. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. The molecular targets and pathways involved vary based on the specific biological context and the nature of the reactive intermediates formed .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyridine-2,3-dicarbonitrile: Similar in structure but lacks the iodine atom.
2-Chloropyridine-3,4-dicarbonitrile: Contains chlorine instead of iodine.
2,6-Dimethylpyridine-3,5-dicarbonitrile: Differently substituted pyridine with cyano groups at the 3 and 5 positions.
Uniqueness
2-Iodo-5,6-dimethylpyridine-3,4-dicarbonitrile is unique due to the presence of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo. The iodine atom can act as a leaving group in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H6IN3 |
|---|---|
Molecular Weight |
283.07 g/mol |
IUPAC Name |
2-iodo-5,6-dimethylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C9H6IN3/c1-5-6(2)13-9(10)8(4-12)7(5)3-11/h1-2H3 |
InChI Key |
XKINJZMSHUKKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C#N)C#N)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B11048922.png)
![6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11048926.png)
![Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate](/img/structure/B11048929.png)
![1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone](/img/structure/B11048937.png)
![1-(1,3-Benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11048942.png)
![2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11048944.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048948.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11048950.png)
![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)
![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11048957.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048965.png)

methanone](/img/structure/B11048972.png)
![4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoic acid](/img/structure/B11048977.png)
